![molecular formula C13H9ClN4 B13875742 7-Chloro-6-phenylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13875742.png)
7-Chloro-6-phenylpyrido[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6-phenylpyrido[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various scientific fields. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with a chlorine atom at the 7th position and a phenyl group at the 6th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-phenylpyrido[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization with a chlorinating agent to introduce the chlorine atom at the 7th position . The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-6-phenylpyrido[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include substituted pyridopyrimidines, N-oxides, and reduced amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
7-Chloro-6-phenylpyrido[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 7-Chloro-6-phenylpyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. One of the primary targets is protein kinases, which are enzymes that regulate various cellular processes. The compound acts as an inhibitor of these kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds have a similar core structure but differ in the substitution pattern and exhibit different biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: These compounds also share the pyridopyrimidine core but have variations in the functional groups attached to the ring system.
Uniqueness
7-Chloro-6-phenylpyrido[2,3-d]pyrimidin-4-amine is unique due to the presence of the chlorine atom at the 7th position and the phenyl group at the 6th position. These substitutions contribute to its distinct chemical reactivity and biological activity compared to other pyridopyrimidine derivatives .
Propiedades
Fórmula molecular |
C13H9ClN4 |
|---|---|
Peso molecular |
256.69 g/mol |
Nombre IUPAC |
7-chloro-6-phenylpyrido[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H9ClN4/c14-11-9(8-4-2-1-3-5-8)6-10-12(15)16-7-17-13(10)18-11/h1-7H,(H2,15,16,17,18) |
Clave InChI |
RRUNXMZWQLYNMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=C3C(=C2)C(=NC=N3)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-ylmethoxy)ethyl-trimethylsilane](/img/structure/B13875662.png)
![N-[5-amino-2-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B13875666.png)

![N-[(2-methylcyclopropyl)methyl]propan-1-amine](/img/structure/B13875677.png)
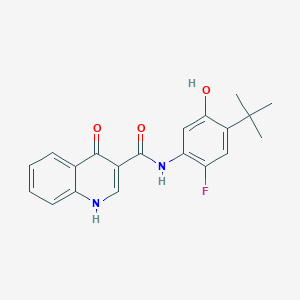
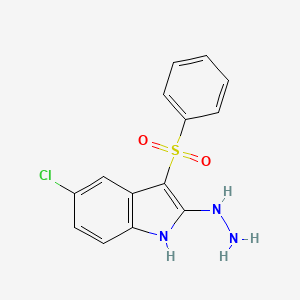
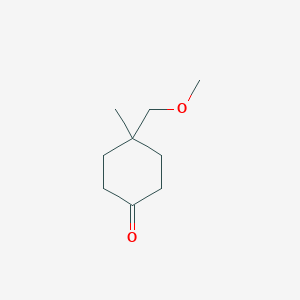
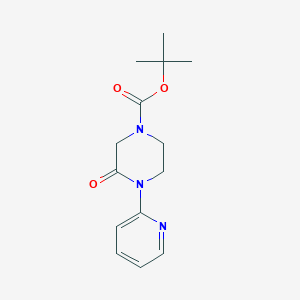
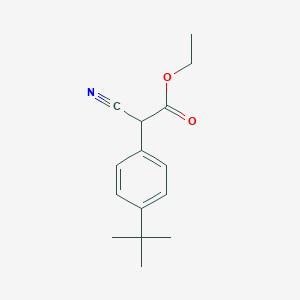

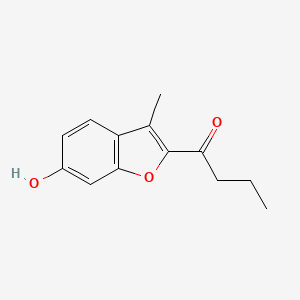
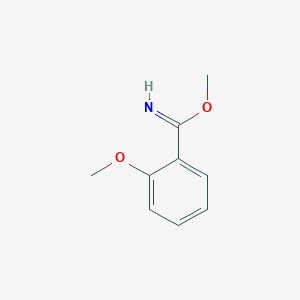
![4-chloro-N-[2-(1-methylpiperidin-2-yl)ethyl]aniline](/img/structure/B13875721.png)
![Tert-butyl 4-[2-chloro-6-(hydroxymethyl)thieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B13875735.png)
